[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid
Overview
Description
[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid typically involves the reaction of piperidine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl-piperidine intermediate. This intermediate is then reacted with bromoacetic acid to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenyl group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry: [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new chemical entities.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound to investigate the interactions between piperidine-based molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry. Piperidine derivatives are known for their pharmacological activities, and this compound is being explored for its potential therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets. The phenylsulfonyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The piperidine ring provides structural stability, allowing the compound to effectively interact with its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Phenylsulfonyl-piperidine: Lacks the acetic acid moiety but shares the phenylsulfonyl group.
Piperidinones: Oxidized derivatives of piperidine with a ketone group.
Uniqueness: [1-(Phenylsulfonyl)piperidin-2-yl]acetic acid is unique due to the presence of both the phenylsulfonyl and acetic acid groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties set it apart from other piperidine derivatives .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)10-11-6-4-5-9-14(11)19(17,18)12-7-2-1-3-8-12/h1-3,7-8,11H,4-6,9-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLYTHUJRWZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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